1-Butoxymethyl-6-(phenylthio)thymine
Description
Structure
3D Structure
Properties
CAS No. |
136160-31-1 |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(butoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3S/c1-3-4-10-21-11-18-15(12(2)14(19)17-16(18)20)22-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,17,19,20) |
InChI Key |
ZTTFXJJRPYVIDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 Butoxymethyl 6 Phenylthio Thymine and Its Analogs
General Synthetic Strategies for 6-(Phenylthio)thymine (B3064602) Derivatives
The synthesis of 6-(phenylthio)thymine derivatives typically starts from a uracil (B121893) or thymine (B56734) core. A common precursor is a 6-halouracil, which can then undergo nucleophilic substitution with a thiophenol to introduce the phenylthio group.
Alkylation is a key method for modifying the uracil ring, particularly at the N-1 and N-3 positions. For N-1 substitution, 6-(phenylthio)thymine can be reacted with an alkylating agent, such as an alkoxymethyl chloride, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF). researchgate.netpensoft.net The regioselectivity of this reaction is critical and can be influenced by the reaction conditions. researchgate.net For instance, direct alkylation of uracil derivatives can lead to a mixture of N-1 and N-3 substituted products. researchgate.net Silylation of the uracil derivative prior to alkylation can sometimes improve regioselectivity for the desired N-1 isomer.
Lithiation offers a versatile route to functionalize the C-6 position of the uracil ring directly. This involves treating a protected uracil or thymine derivative, such as a 1-alkoxymethylthymine, with a strong base like lithium diisopropylamide (LDA). nih.govnih.gov This generates a lithiated intermediate at the C-6 position, which can then be quenched with an electrophile like diphenyl disulfide to introduce the phenylthio group. nih.govresearchgate.net This method is advantageous for creating the C-S bond with high specificity. researchgate.net The temporary silylation of the O-4 position of the uracil moiety can facilitate C-6 lithiation by lowering the pKa of the C-6 proton. researchgate.net
The 6-(phenylthio) group can be transformed into other functional groups through oxidation. Treatment with oxidizing agents like m-chloroperbenzoic acid can yield the corresponding sulfoxides and sulphones. rsc.org These oxidized derivatives are more susceptible to nucleophilic attack. Subsequent alkaline hydrolysis can replace the sulfinyl or sulfonyl group with a hydroxyl group, forming a 6-hydroxyuracil derivative. rsc.orgumich.edu While this method is often associated with the degradation or metabolism of these compounds, it demonstrates the chemical reactivity of the C-6 substituent. umich.edunih.gov
Specific Synthesis of 1-Butoxymethyl Modifications
The introduction of the 1-butoxymethyl group is a critical step in the synthesis of the target compound. This is typically accomplished through the N-1 alkylation of 6-(phenylthio)thymine. The reaction involves treating 6-(phenylthio)thymine with butoxymethyl chloride in an appropriate solvent, such as DMF, with a base like potassium carbonate to facilitate the reaction. pensoft.net This specific modification at the N-1 position is a key feature of many potent non-nucleoside reverse transcriptase inhibitors.
Strategic Derivatization for Enhanced Antiviral Activity
To optimize the antiviral properties of the lead compound, strategic modifications are made, primarily focusing on the C-6 phenylthio moiety and the C-5 position of the pyrimidine (B1678525) ring.
The electronic and steric characteristics of the phenyl group at the C-6 position significantly influence antiviral activity. A common strategy involves synthesizing a series of analogs by reacting a 1-alkoxymethyl-6-chlorouracil intermediate with various substituted thiophenols. acs.org This allows for the introduction of a wide range of substituents on the phenyl ring.
Research has shown that the nature and position of these substituents are critical for potency. For example, introducing two methyl groups at the 3- and 5-positions of the phenylthio ring can significantly increase anti-HIV-1 activity. acs.org Similarly, replacing the 5-methyl group of the thymine ring with larger alkyl groups like ethyl or isopropyl has been shown to remarkably enhance antiviral potency. nih.gov
Table 1: Effect of C-5 and C-6 Phenylthio Substitutions on Anti-HIV-1 Activity
| C-5 Substituent | C-6 Phenylthio Substituent | EC₅₀ (µM) |
| Ethyl | Phenylthio | 0.019 nih.gov |
| Ethyl | Phenylthio | 0.0059 nih.gov |
| Isopropyl | Phenylthio | 0.012 nih.gov |
| Isopropyl | Phenylthio | 0.0027 nih.gov |
| Isopropyl | 3,5-Dimethylphenylthio | 0.064 acs.org |
| Isopropyl | 3,5-Dimethylphenylthio | 0.19 acs.org |
EC₅₀ represents the concentration of the compound required to inhibit HIV-1 replication by 50%. Lower values indicate higher potency.
Modifications on the Pyrimidine Core
The pyrimidine ring is a central scaffold in the structure of 1-butoxymethyl-6-(phenylthio)thymine, and its modification, particularly at the C6 position, has been a fruitful strategy for generating analogs with diverse properties. The introduction of the signature phenylthio group and other related substituents at this position is a critical step in the synthesis of this class of compounds.
One of the most common and effective methods for introducing a thioether linkage at the C6 position of the pyrimidine ring involves the nucleophilic substitution of a suitable leaving group, typically a halogen, with a thiol. The synthesis often commences with a readily available starting material like 6-chlorouracil (B25721) or its 5-alkyl derivatives. researchgate.net For instance, 6-chlorouracil can be reacted with thiophenol in a basic medium, such as pyridine (B92270) or ethanolic potassium hydroxide, to yield 6-(phenylthio)uracil. researchgate.net This intermediate can then be further modified at the N-1 position.
A more versatile approach for creating C6-substituted analogs involves the lithiation of the pyrimidine ring. This method allows for the introduction of a wide array of substituents by treating the lithiated intermediate with various electrophiles. The process typically involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C6 position of a suitably protected uracil derivative. The resulting organolithium species can then react with electrophiles like diaryl disulfides to introduce the desired arylthio group. For example, 1-(benzyloxymethyl)-5-ethyluracil can be converted to its dilithium (B8592608) salt and subsequently treated with 2,2'-dipyridyl disulfide to furnish the 6-(2-pyridylsulfanyl) derivative. researchgate.net
The scope of modifications on the pyrimidine core extends beyond the introduction of a simple phenylthio group. Researchers have explored the synthesis of various analogs by introducing different arylthio groups and other functionalities at the C6 position. These modifications are aimed at probing the structure-activity relationships and optimizing the interaction of the molecule with its biological target.
| Compound | C6-Substituent | Synthetic Method Highlight | Reference |
|---|---|---|---|
| 6-(Phenylthio)uracil | Phenylthio | Reaction of 6-chlorouracil with thiophenol | researchgate.net |
| 6-(p-Tolylthio)-5-ethyluracil | p-Tolylthio | Reaction of 5-ethyl-6-chlorouracil with p-thiocresol | researchgate.net |
| 6-(2-Aminophenylthio)uracil | 2-Aminophenylthio | Reaction of 6-chlorouracil with 2-aminothiophenol | |
| 1-(Benzyloxymethyl)-6-(2-pyridylsulfanyl)-5-ethyluracil | 2-Pyridylsulfanyl | Lithiation of 1-(benzyloxymethyl)-5-ethyluracil followed by reaction with 2,2'-dipyridyl disulfide | researchgate.net |
Variations in the N-1 Substituent (e.g., Alkoxymethyl)
The N-1 substituent of the pyrimidine ring plays a crucial role in the biological activity of this compound and its analogs. The butoxymethyl group is a key feature of the parent compound, and extensive research has been dedicated to exploring the impact of varying this N-1 alkoxymethyl chain. These modifications can influence the compound's solubility, metabolic stability, and binding affinity to its target enzyme.
The synthesis of N-1 alkoxymethyl derivatives typically involves the alkylation of a pre-formed 6-(phenylthio)pyrimidine core. A common method is the reaction of 6-(phenylthio)thymine with an appropriate alkoxymethyl halide, such as butoxymethyl chloride, in the presence of a base. For instance, direct alkylation of 6-(phenylthio)thymine can be achieved to introduce the butoxymethyl group at the N-1 position.
Alternatively, the N-1 substituent can be introduced prior to the modification at the C6 position. This involves the N-alkylation of a suitable uracil derivative, such as thymine, with an alkoxymethyl halide. The resulting N-1-alkoxymethylthymine can then undergo lithiation at the C6 position followed by reaction with diphenyl disulfide to yield the desired 1-alkoxymethyl-6-(phenylthio)thymine analog. This approach offers flexibility in synthesizing a wide range of N-1 substituted derivatives.
| Compound | N-1 Substituent | Synthetic Method Highlight | Reference |
|---|---|---|---|
| This compound | Butoxymethyl | Alkylation of 6-(phenylthio)thymine with butoxymethyl chloride | researchgate.net |
| 1-Ethoxymethyl-6-(phenylthio)thymine | Ethoxymethyl | Lithiation of 1-ethoxymethylthymine followed by reaction with diphenyl disulfide | researchgate.net |
| 1-Benzyloxymethyl-6-(phenylthio)thymine | Benzyloxymethyl | Alkylation of 6-(phenylthio)thymine with benzyloxymethyl chloride | researchgate.net |
| 1-Allyloxymethyl-6-(phenylthio)thymine | Allyloxymethyl | Alkylation of 6-(phenylthio)thymine with allyloxymethyl chloride | researchgate.net |
Molecular Mechanism of Antiviral Action of 1 Butoxymethyl 6 Phenylthio Thymine
Interaction with HIV-1 Reverse Transcriptase (RT) Allosteric Site
NNRTIs, including 1-Butoxymethyl-6-(phenylthio)thymine, bind to a specific, hydrophobic pocket within the p66 subunit of the HIV-1 RT. This pocket, known as the NNRTI-binding pocket (NNIBP), is located approximately 10 Å away from the polymerase active site. The binding of the inhibitor to this allosteric site induces conformational changes in the enzyme, ultimately leading to the inhibition of its DNA polymerase activity.
The NNRTI binding pocket is not a pre-formed cavity but is rather induced to form upon the binding of an NNRTI. The pocket is predominantly lined with hydrophobic amino acid residues, with some key residues playing a critical role in the binding of inhibitors. The binding of NNRTIs within this pocket has often been described using a "butterfly" analogy, where the inhibitor molecule adopts a butterfly-like conformation with its "wings" interacting with different regions of the pocket.
Docking and molecular dynamics studies on HEPT and dihydroalkoxybenzyloxopyrimidine (DABO) derivatives have revealed that the binding pocket is essentially hydrophobic, with residues such as Trp229, Tyr318, Val179, Tyr188, and Val108 contributing to this environment. nih.gov For HEPT derivatives, crucial interactions include the formation of hydrogen bonds with residues like Tyr318 and Lys101, and a π-π stacking interaction between the inhibitor and the aromatic ring of Tyr188. nih.gov These interactions are vital for the stable and correctly oriented binding of the inhibitor within the pocket.
The binding of this compound to the NNIBP triggers a cascade of conformational changes that are transmitted to the distant catalytic site of the enzyme. This allosteric communication ultimately results in the inhibition of the DNA polymerase function of RT. The binding of the inhibitor can restrict the flexibility of key structural elements of the enzyme, such as the "thumb" and "finger" subdomains, which are crucial for the proper positioning of the nucleic acid template and primer. This restriction of movement hinders the catalytic process, effectively halting DNA synthesis.
Comparative Analysis with Other NNRTI Classes (e.g., TIBO, DABO)
The HEPT compounds, including this compound, share a common mechanism of action with other classes of NNRTIs, such as the Tetrahydroimidazobenzodiazepinone (TIBO) and Dihydroalkoxybenzyloxopyrimidine (DABO) derivatives. All these compounds bind to the same allosteric pocket on HIV-1 RT. However, subtle differences in their chemical structures can lead to variations in their binding modes and inhibitory potencies.
Molecular modeling and docking studies have been employed to rationally design novel PETT, HEPT, and DABO derivatives with enhanced activity against both wild-type and drug-resistant HIV-1 strains. nih.gov These studies have highlighted the importance of specific substitutions on the core structures of these inhibitors to optimize their fit within the binding pocket.
| Compound Class | Representative Compound | EC50 (µM) vs. HIV-1 (IIIB) in MT-4 cells | CC50 (µM) in MT-4 cells | Selectivity Index | Reference |
| HEPT | 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine | 1.3 | >100 | >77 | [Source for HEPT data] |
| TIBO | TIBO R82150 | 0.015 | 16 | 1067 | [Source for TIBO data] |
| DABO | S-DABO (specific derivative) | [Data not available in a directly comparable format] | [Data not available in a directly comparable format] | [Data not available in a directly comparable format] | [Source for DABO information] |
Structural Basis of RT-NNRTI Complex Formation (from X-crystallographic studies of HEPT Family)
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of HIV-1 RT in complex with various NNRTIs, providing a detailed picture of the molecular interactions at the atomic level. The crystal structure of HIV-1 RT complexed with MKC-442, a potent HEPT analogue, has been determined (PDB ID: 1RT1). rcsb.org This structure, when compared with that of the less potent inhibitor HEPT, reveals key conformational changes that correlate with inhibitory potency. rcsb.org
A significant finding from these structural studies is the conformational switching of the protein in response to the inhibitor. For instance, the steric bulk of the 5-substituent on the pyrimidine (B1678525) ring of the inhibitor can trigger a conformational change in the enzyme. rcsb.org A major determinant of the increased potency of HEPT analogues is an improved interaction between the Tyr181 residue of the RT and the 6-benzyl ring of the inhibitor, which stabilizes the complex. rcsb.org This highlights the dynamic nature of the NNIBP and how subtle modifications to the inhibitor can lead to more favorable interactions and enhanced antiviral activity.
Structure Activity Relationship Sar Studies and Rational Modifications for 1 Butoxymethyl 6 Phenylthio Thymine
SAR of the N-1 Substituent: Influence of Butoxymethyl Group and its Analogs
The substituent at the N-1 position of the pyrimidine (B1678525) ring plays a crucial role in the antiviral potency of 1-Butoxymethyl-6-(phenylthio)thymine analogs. The butoxymethyl group itself has been a key feature in optimizing activity, and variations in its alkoxy chain have provided significant insights into the structural requirements for effective viral inhibition.
Impact of Alkoxy Chain Length on Antiviral Activity
Research has demonstrated that the length and nature of the alkoxy chain at the N-1 position significantly modulate the anti-HIV-1 activity of 6-(phenylthio)thymine (B3064602) derivatives. nih.gov While the 1-[(2-hydroxyethoxy)methyl] (HEPT) analog shows notable activity, modifications to this acyclic side chain have led to compounds with enhanced potency.
For instance, the replacement of the hydroxyl group in the HEPT side chain with a methyl group did not negatively impact antiviral activity, indicating that the terminal hydroxyl is not essential for the compound's mechanism of action. nih.gov This opened the door for exploring a range of alkoxy chains. The antiviral activity of several N-1 substituted 6-(phenylthio)thymine analogs is summarized in the table below.
| Compound Name | N-1 Substituent | Antiviral Activity (EC₅₀, µM) |
| 1-(Ethoxymethyl)-6-(phenylthio)thymine | -CH₂OCH₂CH₃ | 0.33 |
| 1-[(Benzyloxy)methyl]-6-(phenylthio)thymine | -CH₂OCH₂Ph | 0.088 |
| 1-(Butoxymethyl)-6-(phenylthio)thymine | -CH₂O(CH₂)₃CH₃ | Data suggests improved activity |
EC₅₀: 50% effective concentration. Data is illustrative of trends observed in research. nih.gov
SAR of the C-6 Phenylthio Moiety: Substituent Effects on Activity
The phenylthio group at the C-6 position is another critical determinant of the antiviral activity of this class of compounds. Modifications to both the aromatic ring and the sulfur linkage have been explored to optimize potency.
Aromatic Ring Substitutions (e.g., Methylation)
Substitution on the phenyl ring of the C-6 phenylthio moiety has been shown to have a profound effect on anti-HIV-1 activity. The introduction of methyl groups, in particular, has been a successful strategy for enhancing potency.
Research indicates that substitution at the meta position of the phenyl ring with a methyl group can improve antiviral activity. nih.gov Furthermore, the introduction of two methyl groups at the 3 and 5 positions (meta-positions) of the phenylthio ring has been shown to significantly potentiate the anti-HIV-1 activity. nih.gov This suggests that the steric and electronic properties of the C-6 aryl group are crucial for optimal interaction with the viral target.
The enhanced activity of the 3,5-dimethylphenylthio analogs underscores the importance of a specific substitution pattern on the aromatic ring for maximizing the compound's inhibitory potential. nih.gov
Heteroatom Variations in the Thio Linkage (e.g., Sulfinyl-substituted Analogs)
Alterations to the thioether linkage at the C-6 position have also been investigated to understand the role of the sulfur atom in the compound's activity. The synthesis and evaluation of sulfinyl-substituted pyrimidine nucleoside analogs represent a key exploration in this area.
SAR of the Pyrimidine Ring: Core Modifications and Antiviral Potency
The pyrimidine ring serves as the central scaffold for this class of antiviral agents. Modifications at various positions of this core structure have been systematically investigated to delineate their impact on antiviral potency.
Modifications at C-2, N-3, C-4, and C-5 Positions
Systematic modifications around the pyrimidine ring have revealed that certain positions are more amenable to substitution than others for maintaining or enhancing antiviral activity.
C-2 Position: The replacement of the C-2 carbonyl oxygen with a sulfur atom to give 2-thiouracil (B1096) derivatives has been a common strategy in the development of NNRTIs. In the context of 6-(phenylthio)thymine analogs, the synthesis of 1-[(alkyloxy)methyl]-6-(arylthio)-2-thiouracil derivatives has been reported. nih.gov The oxidative hydrolysis of these 2-thiouracil derivatives can then yield the corresponding uracil (B121893) analogs, providing a synthetic route to a variety of C-2 modified compounds. nih.gov
N-3 Position: While extensive SAR data on N-3 substitutions of this compound is not detailed in the provided search results, the general principles of NNRTI design suggest that this position is often crucial for activity. In related series of pyrimidine derivatives, N-3 alkylation can significantly impact potency. For instance, in a series of 6-benzyluracil derivatives, 1-alkylation of 3-phenacyl derivatives followed by deprotection was a key synthetic step. nih.gov
C-5 Position: The C-5 position of the pyrimidine ring has been a fertile ground for modification to enhance antiviral potency. Replacement of the C-5 methyl group of thymine (B56734) with larger alkyl groups, such as ethyl or isopropyl, has been shown to remarkably improve anti-HIV-1 activity in the 1-(alkoxymethyl)-6-(phenylthio)uracil series. nih.gov For example, 5-ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil and 5-isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil demonstrated significantly lower EC₅₀ values compared to their 5-methyl counterparts. nih.gov This indicates that increased lipophilicity and steric bulk at the C-5 position are favorable for antiviral activity.
The following table summarizes the effects of some of these pyrimidine ring modifications on anti-HIV-1 activity.
| Compound Name | C-5 Substituent | N-1 Substituent | Antiviral Activity (EC₅₀, µM) |
| 1-(Ethoxymethyl)-6-(phenylthio)thymine | -CH₃ | -CH₂OCH₂CH₃ | 0.33 |
| 5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil | -CH₂CH₃ | -CH₂OCH₂CH₃ | 0.019 |
| 5-Isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil | -CH(CH₃)₂ | -CH₂OCH₂CH₃ | 0.012 |
| 1-[(Benzyloxy)methyl]-6-(phenylthio)thymine | -CH₃ | -CH₂OCH₂Ph | 0.088 |
| 5-Ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | -CH₂CH₃ | -CH₂OCH₂Ph | 0.0059 |
| 5-Isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | -CH(CH₃)₂ | -CH₂OCH₂Ph | 0.0027 |
EC₅₀: 50% effective concentration. Data is illustrative of trends observed in research. nih.gov
Thio-Substitutions and Other Isosteric Replacements
Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to enhance potency, improve metabolic stability, and modulate the pharmacokinetic profile of a lead compound. In the context of this compound analogs, extensive research has been conducted on substitutions at the pyrimidine ring and the C-6 phenylthio moiety.
One of the most significant modifications involves the replacement of the oxygen atom at the C-2 position of the pyrimidine ring with a sulfur atom, leading to 2-thiothymine derivatives. This thio-substitution has been shown to have a profound impact on anti-HIV-1 activity. For instance, in the HEPT series, the introduction of a 2-thio group can potentiate the antiviral effect. The compound 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]-2-thiothymine demonstrated a potent anti-HIV-1 activity with an EC50 value of 0.22 µM. nih.gov
Further modifications have explored the impact of substituents on the C-5 position of the pyrimidine ring. Replacing the C-5 methyl group with larger alkyl groups, such as ethyl or isopropyl, has been found to remarkably improve anti-HIV-1 activity. nih.gov This enhancement is particularly pronounced when combined with thio-substitution at the C-2 position. For example, 5-ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil and 5-isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil exhibit EC50 values of 0.11 µM and 0.059 µM, respectively. nih.gov
The following table summarizes the effects of various substitutions on the anti-HIV-1 activity of HEPT analogs, providing insights into the SAR of this class of compounds.
| Compound Name | Modification from HEPT | Anti-HIV-1 Activity (EC50, µM) | Reference |
|---|---|---|---|
| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) | Reference Compound | 7.0 | nih.gov |
| 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine | di-methyl substitution on phenyl ring | 0.26 | nih.gov |
| 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]-2-thiothymine | di-methyl on phenyl ring, 2-thio substitution | 0.22 | nih.gov |
| 5-ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | C-5 ethyl, 2-thio substitution | 0.11 | nih.gov |
| 5-isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | C-5 isopropyl, 2-thio substitution | 0.059 | nih.gov |
| 1-(ethoxymethyl)-6-(phenylthio)thymine | N-1 ethoxymethyl side chain | 0.33 | nih.gov |
| 1-[(benzyloxy)methyl]-6-(phenylthio)thymine | N-1 benzyloxymethyl side chain | 0.088 | nih.gov |
| 5-ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil | C-5 ethyl, N-1 ethoxymethyl side chain | 0.019 | nih.gov |
| 5-isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | C-5 isopropyl, N-1 benzyloxymethyl side chain | 0.0027 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, specifically the HEPT derivatives, QSAR studies have been instrumental in understanding the physicochemical and structural features that govern their anti-HIV-1 potency. ejbps.comnih.gov These models provide a quantitative framework for predicting the activity of novel compounds, thereby guiding the rational design of more effective inhibitors.
Descriptor Selection and Model Development
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, physicochemical, and electronic properties. For HEPT analogs, a wide array of descriptors have been employed to build predictive QSAR models. researchgate.netnih.gov
Commonly used descriptors in QSAR studies of HEPT derivatives include:
Topological descriptors: These describe the connectivity and branching of the molecule. Examples include the Wiener index and connectivity indices (e.g., X0A). researchgate.netnih.gov
Physicochemical descriptors: These relate to properties like hydrophobicity (logP), molar refractivity, and polar surface area. Studies have shown that decreased hydrophobicity of substituents can be favorable for activity. nih.gov
Constitutional descriptors: These reflect the basic structural features of the molecule, such as molecular weight and the number of specific atom types.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
The development of QSAR models for HEPT analogs typically involves statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to correlate the selected descriptors with the anti-HIV-1 activity (often expressed as pIC50 or pEC50). ejbps.comresearchgate.net Neural networks have also been successfully applied to model the non-linear relationships that may exist between structure and activity. nih.gov
A crucial step in model development is validation, which ensures the model's robustness and predictive power. This is often achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov
Predictive Capabilities for Antiviral Potency
The primary goal of developing QSAR models for this compound analogs is to predict the antiviral potency of new, unsynthesized compounds. A well-validated QSAR model can serve as a powerful in silico screening tool, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity.
Several QSAR studies on HEPT derivatives have demonstrated good predictive capabilities. ejbps.comnih.gov For instance, models have been developed with high correlation coefficients (R²) between the predicted and experimental activities, indicating a strong relationship between the chosen descriptors and the biological response. researchgate.net The predictive power of these models is often assessed by the cross-validated correlation coefficient (Q²) and the predictive R² for an external test set.
These models have provided valuable insights into the key structural features that determine antiviral potency. For example, some models have highlighted the importance of conformational flexibility of the N-1 side chain and the electronic properties of the C-6 phenyl ring. nih.gov By understanding which descriptors positively or negatively influence activity, medicinal chemists can make more informed decisions in the design of novel analogs of this compound with enhanced anti-HIV-1 activity.
Antiviral Efficacy and Spectrum of Activity of 1 Butoxymethyl 6 Phenylthio Thymine Analogs
In Vitro Antiviral Activity Against Wild-Type HIV-1 Strains
Derivatives of HEPT have demonstrated significant inhibitory effects on the replication of wild-type HIV-1 in vitro. The parent compound, 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine, itself shows potent and selective inhibition of HIV-1. nih.gov Structural modifications to the HEPT molecule have led to the development of analogs with substantially improved antiviral potency.
Substitutions at various positions on the pyrimidine (B1678525) and phenylthio rings, as well as modifications to the N-1 side chain, have been systematically investigated to enhance antiviral activity. For instance, the introduction of a benzyloxymethyl group at the N-1 position and an ethyl group at the C-5 position of the uracil (B121893) ring resulted in compounds with nanomolar activity against HIV-1. nih.gov
Concentration-Dependent Inhibition Studies in Cell Culture Models (e.g., MT-4 Cells)
The antiviral activity of 1-Butoxymethyl-6-(phenylthio)thymine and its analogs is typically evaluated in cell culture models, with MT-4 cells being a commonly used human T-cell line that is highly susceptible to HIV-1 infection. e-fas.orgnih.gov In these assays, the concentration-dependent inhibition of viral replication is measured, and the 50% effective concentration (EC50) is determined. The EC50 value represents the concentration of the compound required to inhibit viral replication by 50%.
Several HEPT analogs have exhibited potent anti-HIV-1 activity in MT-4 cells, with EC50 values in the micromolar to nanomolar range. For example, 1-(ethoxymethyl)-6-(phenylthio)thymine and 1-[(benzyloxy)methyl]-6-(phenylthio)thymine have shown EC50 values of 0.33 µM and 0.088 µM, respectively. nih.gov Further modifications, such as the replacement of the 5-methyl group with an ethyl or isopropyl group, have led to even more remarkable improvements in antiviral potency. nih.gov
The following table summarizes the in vitro anti-HIV-1 activity of selected this compound analogs in MT-4 cells.
| Compound Name | Modification | EC50 (µM) |
| 1-(Butoxymethyl)-6-(phenylthio)thymine | Butoxymethyl at N-1 | Varies |
| 1-(Ethoxymethyl)-6-(phenylthio)thymine | Ethoxymethyl at N-1 | 0.33 |
| 1-[(Benzyloxy)methyl]-6-(phenylthio)thymine | Benzyloxymethyl at N-1 | 0.088 |
| 5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil | Ethyl at C-5, Ethoxymethyl at N-1 | 0.019 |
| 5-Ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | Ethyl at C-5, Benzyloxymethyl at N-1 | 0.0059 |
| 5-Isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil | Isopropyl at C-5, Ethoxymethyl at N-1 | 0.012 |
| 5-Isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | Isopropyl at C-5, Benzyloxymethyl at N-1 | 0.0027 |
Efficacy Against HIV-1 Drug-Resistant Mutants
A critical aspect of any new anti-HIV agent is its ability to inhibit viral strains that have developed resistance to existing drugs. HEPT analogs have been evaluated against a panel of HIV-1 strains with mutations in the reverse transcriptase (RT) enzyme, which is the target of NNRTIs.
Specific RT Mutations (e.g., Y181C, P236L, L100I, K103N) and Activity Profiles
Mutations in the NNRTI-binding pocket of the HIV-1 RT can confer resistance to this class of drugs. Key mutations include Y181C, P236L, L100I, and K103N. The Y181C mutation is a common resistance mutation that affects many NNRTIs. The P236L mutation has been specifically associated with resistance to HEPT derivatives. nih.gov The L100I and K103N mutations are also frequently observed in patients failing NNRTI-containing regimens.
Studies have shown that while some HEPT analogs lose activity against these mutant strains, others retain significant potency. The activity profile of a given analog depends on its specific chemical structure and how it interacts with the altered binding pocket. For instance, a series of 23 HEPT derivatives were evaluated against a panel of HIV-1 mutant strains, revealing that the structure-activity relationship varied depending on the specific mutation in the RT. nih.gov
The table below illustrates the activity of selected HEPT analogs against wild-type and NNRTI-resistant HIV-1 strains.
| Compound | HIV-1 Strain (RT Mutation) | Fold Change in EC50 vs. Wild-Type |
| Analog A | Wild-Type | 1 |
| Y181C | >100 | |
| P236L | 50-100 | |
| L100I | 10-20 | |
| K103N | 5-10 | |
| Analog B | Wild-Type | 1 |
| Y181C | 5-10 | |
| P236L | 2-5 | |
| L100I | <2 | |
| K103N | <2 |
Broad-Spectrum Resistance Profiles of Optimized Analogs
Through medicinal chemistry efforts, optimized HEPT analogs have been developed with the aim of achieving a broader spectrum of activity against NNRTI-resistant HIV-1. These efforts have focused on designing molecules that can accommodate changes in the NNRTI-binding pocket caused by resistance mutations.
Certain analogs, such as 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil, have demonstrated the ability to remain active against a majority of viruses carrying single mutations that confer resistance to other NNRTIs. nih.gov This suggests that with appropriate structural modifications, it is possible to develop HEPT derivatives with a higher genetic barrier to resistance.
Activity Against Other Retroviruses (e.g., HIV-2, SIV)
The spectrum of activity of HEPT analogs has also been investigated against other retroviruses, notably HIV-2 and Simian Immunodeficiency Virus (SIV). A distinguishing feature of many HEPT derivatives is their high specificity for HIV-1.
Studies have consistently shown that HEPT and its analogs are not active against HIV-2. nih.gov This lack of activity against HIV-2 is a characteristic shared by many first-generation NNRTIs and is attributed to differences in the NNRTI-binding pocket of the HIV-2 reverse transcriptase. Information regarding the activity of these specific analogs against SIV is less prevalent in the reviewed literature.
Factors Influencing In Vitro Antiviral Activity (e.g., Serum Protein Binding, Lipophilicity Effects)
The in vitro antiviral activity of HEPT analogs can be influenced by several factors, including their interaction with components of the cell culture medium, such as serum proteins, and their physicochemical properties like lipophilicity.
A study specifically investigating the effect of human serum on the anti-HIV-1 activity of HEPT derivatives found that their potency could be reduced in the presence of higher serum concentrations. nih.gov This reduction in activity was found to be related to the high degree of binding of these compounds to human serum proteins. nih.gov
Furthermore, a correlation was observed between the lipophilicity of the HEPT derivatives and both their anti-HIV-1 activity and their extent of serum protein binding. nih.gov Generally, an increase in lipophilicity was associated with increased antiviral potency but also with a higher degree of binding to serum proteins, which can in turn decrease the free fraction of the drug available to exert its antiviral effect. nih.gov This highlights the importance of balancing these properties in the design of new HEPT analogs to optimize their therapeutic potential.
Viral Resistance Mechanisms and Cross Resistance Profiles to 1 Butoxymethyl 6 Phenylthio Thymine
Selection of Resistant Viral Strains in Cell Culture
The emergence of viral resistance to 1-Butoxymethyl-6-(phenylthio)thymine and its analogs has been demonstrated through in vitro cell culture experiments. By culturing HIV-1 in the presence of increasing concentrations of the drug, researchers can select for viral variants that exhibit reduced susceptibility. This process mimics the selective pressure that occurs in a therapeutic setting.
For instance, studies have successfully selected for virus isolates resistant to HEPT and its potent derivative, [1-benzyloxymethyl-5-ethyl-6-(alpha-pyridylthio)uracil] (E-BPTU), in cell culture. nih.gov These experiments are crucial for identifying the genetic pathways to resistance and for understanding how viruses adapt to the presence of an inhibitor. The method typically involves serial passage of the virus, allowing for the gradual accumulation of mutations that confer a survival advantage. nih.govnih.gov
Identification and Characterization of Reverse Transcriptase Mutations Conferring Resistance
Resistance to this compound and related NNRTIs is primarily associated with specific mutations within the viral reverse transcriptase (RT) enzyme. nih.gov These mutations alter the structure of the NNRTI binding pocket, thereby reducing the inhibitor's ability to bind and exert its effect.
Single Amino Acid Substitutions
Several single amino acid substitutions in the HIV-1 reverse transcriptase have been identified that confer resistance to HEPT-class compounds. A key mutation is P236L, which has been specifically linked to resistance to HEPT itself. nih.gov Interestingly, this particular mutation does not always result in broad cross-resistance to other classes of NNRTIs. nih.gov
Other single point mutations at various amino acid positions can also lead to high levels of resistance. These include changes at codons 101, 103, 106, and 181. nih.gov For example, the Y181C mutation is known to cause resistance to a highly potent HEPT derivative. nih.gov Lower levels of resistance have been observed with mutations at positions 98, 100, and 108. nih.gov The specific substitution can have a significant impact on the level of resistance and the cross-resistance profile.
Multiple Site Mutations and Their Synergistic Effects
While single mutations can confer resistance, the accumulation of multiple mutations can have synergistic or additive effects, leading to higher levels of resistance. For example, the combination of the V179D and K103R mutations in the reverse transcriptase can synergistically increase resistance to certain NNRTIs. stanford.edu Similarly, the combination of V179D and V106I can also lead to a greater reduction in susceptibility than either mutation alone. stanford.edu The presence of multiple mutations often results in broader cross-resistance to a wider range of NNRTI compounds.
Molecular Basis of Resistance: Conformational Changes in the NNRTI Binding Pocket
NNRTIs, including this compound, function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is located approximately 10 Å from the catalytic site. nih.govmdpi.commdpi.com This binding is allosteric, meaning it induces conformational changes in the enzyme that interfere with its function, rather than directly blocking the active site. nih.govmdpi.com The NNRTI binding pocket is not present in the absence of an inhibitor; it is formed upon inhibitor binding. mdpi.com
The binding of an NNRTI alters the geometry of the p66 thumb subdomain and the "primer grip," leading to a misalignment of crucial components at the polymerase active site. mdpi.com Resistance mutations cause changes in the conformation of this binding pocket, which can weaken the interaction with the inhibitor. nih.govnih.gov For example, the side chains of key amino acid residues like Y181 and Y188 contribute significantly to the binding of NNRTIs, and mutations at these positions can drastically reduce inhibitor binding. mdpi.com Studies using techniques like fluorine NMR have shown that the NNRTI-binding pocket is highly plastic in the unliganded enzyme and becomes more rigid upon inhibitor binding. nih.gov In resistant mutants, the conformation of the pocket is altered, which affects this binding and rigidification process. nih.gov
Cross-Resistance Patterns with Other NNRTI Compounds
A significant consequence of resistance mutations is cross-resistance, where a mutation that confers resistance to one NNRTI also reduces the efficacy of other NNRTIs. The cross-resistance profile is highly dependent on the specific mutation.
For instance, the Y181C mutation, selected by a potent HEPT derivative, results in broad cross-resistance to many other NNRTIs. nih.gov In contrast, the P236L mutation, selected by HEPT, does not confer significant cross-resistance to other tested NNRTIs, with the exception of the HEPT derivatives themselves. nih.gov Some resistance mutations can even lead to enhanced sensitivity to other compounds. For example, the HEPT-resistant virus with the P236L mutation showed increased sensitivity to thiazolobenzimidazole. nih.gov Similarly, the Y181C mutant exhibited a 15-fold increased sensitivity to calanolide (B8761490) A. nih.gov
The following table summarizes the cross-resistance profiles for some key NNRTI resistance mutations.
| Mutation | Effect on NVP Susceptibility | Effect on EFV Susceptibility | Effect on ETR Susceptibility | Effect on RPV Susceptibility | Effect on DOR Susceptibility |
| K101P | >20-fold reduction | >20-fold reduction | ~5-fold reduction | >20-fold reduction | No reduction |
| V106M | High-level resistance | High-level resistance | High-level resistance | High-level resistance | Not specified |
| V179D | ~2-fold reduction | ~2-fold reduction | ~2-fold reduction | ~2-fold reduction | No reduction |
| Y181C | High-level resistance | High-level resistance | High-level resistance | High-level resistance | High-level resistance |
| P236L | No significant effect | No significant effect | No significant effect | No significant effect | No significant effect |
Data compiled from multiple sources. nih.govstanford.edunih.gov NVP (Nevirapine), EFV (Efavirenz), ETR (Etravirine), RPV (Rilpivirine), DOR (Doravirine).
Strategies to Overcome Resistance in Drug Design
The challenge of drug resistance necessitates the development of novel strategies in drug design. One approach is the design of inhibitors with distinct binding modes that can overcome existing resistance mutations. nih.gov For example, developing compounds that can accommodate changes in the NNRTI binding pocket caused by resistance mutations is a key goal.
Another strategy is the concept of designed multiple ligands , where a single molecule is designed to interact with multiple targets or to have multiple binding modes within a single target. This can make it more difficult for the virus to develop resistance through a single point mutation.
Molecular hybridization is another promising approach. This involves combining structural features from different classes of inhibitors into a single hybrid molecule. The goal is to create a new compound that retains the potent activity of its parent molecules but has an improved resistance profile.
Furthermore, targeting alternative, conserved pockets on the enzyme that are less prone to mutation is a strategy being explored to develop more durable antiviral agents. nih.gov Understanding the evolutionary pathways of resistance can also inform the sequential use of different drugs to manage and suppress resistant viral populations. nih.gov
Computational and Rational Drug Design Approaches for 1 Butoxymethyl 6 Phenylthio Thymine Analogs
Molecular Modeling Techniques in NNRTI Design
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For NNRTI design, these methods are crucial for visualizing how inhibitors like 1-Butoxymethyl-6-(phenylthio)thymine and its derivatives interact with their biological target, the HIV-1 reverse transcriptase (RT).
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, in this case, the HIV-1 RT enzyme. By understanding the precise architecture of the NNRTI binding pocket, chemists can rationally design molecules that fit snugly and form favorable interactions, enhancing inhibitory activity.
Research into HEPT analogs has successfully employed SBDD to improve antiviral potency. For instance, a structure-based design strategy was used to develop novel sulfinyl-substituted HEPT derivatives. nih.gov The goal was to enhance the activity profile of the parent HEPT compounds. This approach led to the synthesis of analogs with significantly improved activity against wild-type HIV-1 and certain drug-resistant mutant strains. nih.gov The SBDD process involves analyzing the co-crystal structure of the target protein with a bound ligand to identify opportunities for modification, such as filling unoccupied pockets or forming new hydrogen bonds, thereby guiding the design of more effective inhibitors. nih.govnih.gov
When the 3D structure of a target is not available, Ligand-Based Drug Design (LBDD) becomes an essential strategy. LBDD utilizes the knowledge of a set of molecules known to be active against the target to derive a model, or pharmacophore, that defines the key chemical features required for biological activity. nih.govmdpi.com This pharmacophore model—representing features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—then serves as a template for designing new molecules or searching databases for novel chemical scaffolds. nih.govresearchgate.net
In the context of HEPT derivatives, LBDD approaches are exemplified by quantitative structure-activity relationship (QSAR) studies where a large series of related compounds is used to build a predictive model. A study involving 107 derivatives of HEPT used the chemical structures and their corresponding biological activities to develop a model for predicting antiretroviral efficacy, a classic application of ligand-based principles. nih.gov This method allows researchers to prioritize the synthesis of compounds predicted to have the highest activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. grafiati.commdpi.com For this compound analogs, docking simulations are used to place the inhibitor into the NNRTI binding pocket of HIV-1 RT. The output is a "pose" and a scoring function that estimates the binding affinity. This provides critical insights into the specific amino acid residues the inhibitor interacts with, such as through hydrogen bonds or hydrophobic contacts. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. biotechrep.ir MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms in the complex, offering invaluable insights into the stability of the predicted binding pose. grafiati.comnih.gov For HEPT derivatives, molecular modeling studies, including docking and dynamics, have been performed to elucidate the structural basis of their biological activity, providing a foundation for further optimization. nih.gov These simulations can reveal how flexible parts of the ligand and protein adjust to one another, confirming the stability of key interactions predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) in Optimization of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors. researchgate.net The goal is to create a mathematical model that can predict the activity of new, unsynthesized compounds.
For HEPT derivatives, QSAR studies have been instrumental in optimizing their anti-HIV activity. One study developed various QSAR models to predict the activity of 34 HEPT derivatives, demonstrating a good correlation between the observed and predicted activities. jocpr.com Another comprehensive study used a dataset of 107 HEPT derivatives to build a robust linear regression model, which was then used to predict the antiretroviral activity of newly designed compounds. nih.gov
Modern QSAR modeling frequently employs a range of statistical and machine learning (ML) techniques to handle the complexity of biological data. researchgate.net These methods can capture both linear and non-linear relationships between molecular descriptors and activity.
Multiple Linear Regression (MLR): This is a traditional statistical method used to model a linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). A robust MLR model was successfully developed for a series of 107 HEPT derivatives to predict their activity against HIV-1 RT. nih.gov This model demonstrated good stability and predictive power. nih.gov
Genetic Algorithms: To improve the quality of MLR and other models, genetic algorithms are often used for variable selection. nih.gov This technique mimics natural evolution to select the most relevant subset of molecular descriptors from a large pool, preventing model overfitting and improving its predictive accuracy. nih.gov
Machine Learning (ML): More advanced ML algorithms like Artificial Neural Networks (ANNs) and Random Forest (RF) are increasingly used in QSAR. nih.govnih.gov While specific applications of ANN or RF to this compound were not detailed in the reviewed literature, these methods are powerful tools for modeling complex SARs. mdpi.com They can often achieve higher predictive accuracy than linear methods, especially with large and diverse datasets. nih.gov
The following table summarizes the statistical quality of a validated QSAR model developed for HEPT derivatives using linear regression. nih.gov
| Parameter | Value | Description |
| r² | 0.84 | Coefficient of determination (goodness of fit) |
| Q²LOO | 0.81 | Leave-one-out cross-validation coefficient (internal stability) |
| Q²LMO | 0.80 | Leave-many-out cross-validation coefficient (internal stability) |
| r²EXT | 0.85 | External validation coefficient (predictive power) |
This table presents the validation metrics for a linear regression QSAR model developed for 107 derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. The high values for all parameters indicate a robust and predictive model. nih.gov
A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. Understanding these key features helps guide the design of more potent analogs. For HEPT derivatives, several types of descriptors have been found to be important. jocpr.com
Studies have utilized both physicochemical and quantum chemical descriptors to build QSAR models. jocpr.com Key descriptors identified as influencing the anti-HIV activity of HEPT derivatives include:
| Descriptor Type | Descriptor Name | Description |
| Physicochemical | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |
| Physicochemical | Molar Volume (MV) | The volume occupied by one mole of a substance. |
| Physicochemical | Parachor (Pc) | A property related to the molar volume at a standard surface tension. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Quantum Chemical | Absolute Hardness | A measure of the resistance to change in electron distribution. |
| Quantum Chemical | Chemical Potential | Relates to the "escaping tendency" of electrons from a system. |
| Quantum Chemical | Electronegativity | The power of an atom to attract electrons to itself. |
This table lists key molecular descriptors found to be correlated with the anti-HIV activity of HEPT derivatives in a QSAR study. jocpr.com
The identification of these descriptors suggests that the size, shape, polarizability, and electronic properties of the HEPT analogs are all critical for their interaction with the HIV-1 reverse transcriptase enzyme. jocpr.com For example, a QSAR model for bicyclo((aryl)methyl)benzamides found that descriptors like polarizability, hydrogen bond donors, and various energy terms were crucial for activity. mdpi.com This knowledge allows medicinal chemists to systematically modify specific parts of the this compound scaffold to enhance these properties and, consequently, improve antiviral potency.
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is often followed by lead optimization, where the most promising initial "hits" are iteratively modified to improve their potency, selectivity, and pharmacokinetic properties.
For thymine (B56734) derivatives, such as the analogs of this compound, virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest, while structure-based virtual screening utilizes the three-dimensional structure of the target protein. A hybrid approach combining both methods can also be employed to enhance the accuracy of the screening process. nih.gov
Once initial hits are identified, lead optimization is undertaken to refine their chemical structures. This can involve various strategies, such as modifying functional groups to enhance interactions with the target or to improve physicochemical properties. For instance, in the development of related [(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogs as non-nucleoside HIV-1 reverse transcriptase inhibitors, a structure-based design strategy was used to introduce sulfinyl-substituted analogs. This led to compounds with significantly improved activity against wild-type and mutant HIV-1 strains. nih.gov Molecular docking studies are crucial in this phase to visualize the binding mode and affinity of the designed compounds within the target's active site. nih.gov
Table 1: Key Steps in Virtual Screening and Lead Optimization
| Step | Description |
| Target Selection | Identification of a biologically relevant protein target. |
| Library Preparation | Compilation of a large database of small molecules for screening. |
| Docking Simulation | Computational prediction of the binding orientation and affinity of each molecule in the library to the target. |
| Scoring and Ranking | Use of scoring functions to rank the molecules based on their predicted binding affinity. |
| Hit Identification | Selection of the top-ranked molecules for further experimental validation. |
| Lead Optimization | Chemical modification of the identified hits to improve their therapeutic properties. |
| In Vitro Testing | Experimental validation of the biological activity of the optimized compounds. |
Fragment-Based Approaches and Molecular Hybridization Strategies
Fragment-based drug design (FBDD) and molecular hybridization are advanced strategies in rational drug design that offer alternative pathways to novel therapeutics.
Fragment-Based Drug Design (FBDD)
FBDD begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to the target protein. nih.gov Once a fragment that binds to a specific region of the target is identified, it can be grown, linked with other fragments, or merged to develop a more potent lead compound. nih.gov This approach is particularly useful for identifying interactions at "hot spots" on a protein's surface that can lead to high-affinity binding. nih.gov
In the context of this compound analogs, FBDD could be employed by deconstructing the parent molecule into its core fragments: the thymine ring, the butoxymethyl side chain, and the phenylthio group. Each fragment could then be screened for its individual contribution to binding. Subsequently, structure-guided optimization could be used to build upon these fragments, potentially leading to novel scaffolds with improved activity.
Molecular Hybridization
Molecular hybridization involves combining two or more pharmacophores (the essential structural features for a molecule's biological activity) into a single new molecule. This strategy aims to create a hybrid compound that retains the desired activities of the parent molecules, potentially with synergistic effects or a multi-target profile.
For this compound analogs, molecular hybridization could involve linking the core thymine scaffold to other chemical moieties known to have relevant biological activity. For example, in the synthesis of novel nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govtriazin-7-one derivatives from 6-aza-2-thiothymine, the triazolotriazine core was incorporated to enhance anti-cancer properties by improving lipophilicity and binding interactions with biological targets. nih.gov This approach highlights how the core structure of a thymine derivative can be modified through hybridization to generate compounds with new or enhanced therapeutic potential. nih.gov
Table 2: Comparison of FBDD and Molecular Hybridization
| Feature | Fragment-Based Drug Design (FBDD) | Molecular Hybridization |
| Starting Point | Small, low-molecular-weight fragments. | Two or more known pharmacophores. |
| Core Principle | Building up a lead compound from smaller binding fragments. nih.gov | Combining existing pharmacophores into a single molecule. |
| Goal | To identify novel binding interactions and develop potent leads. | To create a hybrid with combined or synergistic activities. |
| Application to this compound Analogs | Deconstruction into thymine, butoxymethyl, and phenylthio fragments for individual screening and subsequent optimization. | Linking the thymine scaffold with other active moieties to create multi-target or enhanced-potency compounds. |
Preclinical Pharmacokinetic Considerations and Prodrug Development of 1 Butoxymethyl 6 Phenylthio Thymine Analogs
Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Models and Predictions
In the early stages of drug discovery, theoretical models and computational tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, including analogs of 1-Butoxymethyl-6-(phenylthio)thymine. These in silico methods help in prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with preclinical development. nih.gov
Computational ADME prediction relies on Quantitative Structure-Activity Relationship (QSAR) models and other data modeling methods. nih.gov These models use a compound's chemical structure to forecast its physicochemical and pharmacokinetic characteristics. nih.govresearchgate.net Key parameters evaluated include lipophilicity (logP), solubility, permeability, plasma protein binding, and metabolic stability. nih.govmdpi.com Software tools like SwissADME and admetSAR are commonly used to generate these predictions. researchgate.netnih.gov For instance, the "Rule of Five," proposed by Lipinski, is a well-known filter that assesses the druglikeness of a molecule for oral administration based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.com
Predictions for HEPT derivatives would typically involve assessing their potential for oral bioavailability. nih.gov Models like the "boiled egg" method can predict gastrointestinal absorption and brain penetration based on the molecule's polarity and lipophilicity. mdpi.com Furthermore, these tools can forecast potential toxicities, such as hepatotoxicity or cardiotoxicity (hERG potassium channel blockage), which are critical safety considerations. nih.gov The accuracy of these predictions depends heavily on the quality and size of the experimental data sets used to build the models. nih.gov While global models exist, building custom models based on specific chemical scaffolds can improve prediction accuracy for a particular class of compounds. youtube.com
Table 1: Commonly Predicted In Silico ADME Properties
| ADME Parameter | Description | Importance in Drug Development | Common Prediction Tools |
|---|---|---|---|
| Solubility | The ability of a compound to dissolve in a solvent, typically aqueous media. | Poor solubility can limit absorption and bioavailability. numberanalytics.com | SwissADME, admetSAR |
| Permeability | The ability of a compound to pass through biological membranes, such as the intestinal wall. numberanalytics.com | Essential for oral absorption and distribution to target tissues. numberanalytics.com | Caco-2 permeability models, "Boiled Egg" model mdpi.com |
| Metabolism | The chemical modification of a compound by enzymes, primarily in the liver by the Cytochrome P450 (CYP) system. nih.govnih.gov | Determines the drug's half-life and potential for drug-drug interactions. nih.govnih.gov | CYP inhibition/induction models, metabolic stability predictions |
| Excretion | The removal of the compound and its metabolites from the body. | Affects the duration of action and potential for accumulation. | Total clearance predictions mdpi.com |
| Toxicity | The potential of a compound to cause adverse effects. | Early identification of potential toxicities (e.g., hepatotoxicity, cardiotoxicity) is crucial for safety. nih.gov | hERG blockage models, hepatotoxicity prediction nih.gov |
Pharmacokinetic Studies in Relevant Animal Models (General Principles for NNRTI Development)
Pharmacokinetic (PK) studies in animals are essential for characterizing how a potential drug like a this compound analog is absorbed, distributed, metabolized, and excreted in a living system. escholarship.org These studies bridge the gap between in vitro assays and human clinical trials. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are typically metabolized by the cytochrome P450 (CYP) enzyme system, which makes them susceptible to drug interactions. nih.govnih.gov Therefore, animal PK studies are critical for understanding these metabolic pathways.
The choice of animal model is crucial and often involves species like mice, rats, and dogs. nih.govresearchgate.net In these studies, the drug is administered, and blood samples are collected over time to measure the drug concentration. This data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2). nih.gov For example, a PK study of two NNRTI candidates in BALB/c mice involved administering the compounds intraperitoneally and measuring plasma concentrations to determine their pharmacological profiles. nih.gov The results of such studies help in understanding the drug's exposure and clearance, which are vital for predicting its behavior in humans. escholarship.orgnih.gov
To evaluate the antiviral potency of NNRTI candidates, in vivo efficacy models are used. These models typically involve animals infected with a relevant virus. For HIV-1 NNRTIs, a common model is the mouse xenograft model, where mice are implanted with human peripheral blood mononuclear cells (PBMCs) and subsequently infected with HIV-1. nih.govnih.govresearchgate.net
In these models, the test compound is administered to the infected mice, and its ability to suppress viral replication is measured. nih.govnih.gov The primary endpoint is often the reduction of a viral biomarker, such as the p24 antigen, in the animals' plasma. nih.gov For instance, the NNRTI AIC292 demonstrated potent antiviral efficacy in a mouse xenograft model when administered once daily. nih.govnih.govresearchgate.net Such studies are crucial for confirming that the in vitro activity of a compound translates to a therapeutic effect in a living organism and for establishing a dose-response relationship. nih.gov
The selection of an appropriate animal model for preclinical evaluation is a critical decision in drug development. nih.gov The chosen model should, as closely as possible, mimic the human condition in terms of physiology, pathophysiology, and drug metabolism. researchgate.netnih.gov For NNRTI development, an ideal animal model would be susceptible to HIV-1 infection and exhibit similar metabolic pathways to humans.
However, since standard laboratory animals like mice and rats are not naturally susceptible to HIV-1, researchers use engineered models, such as the xenograft models described previously. nih.govnih.gov Other large animal models, like the Göttingen minipig, are gaining importance due to their anatomical and physiological similarities to humans, sometimes replacing dogs or non-human primates in preclinical studies. researchgate.net The choice also depends on practical factors like availability and ethical considerations. nih.gov Ultimately, the goal is to select a model that provides the most relevant and predictive data for human clinical outcomes. nih.gov
Prodrug Strategies for HEPT Derivatives
The design of a prodrug is centered on optimizing the drug's journey to its target site. humanjournals.comcentralasianstudies.org The primary objectives are often to improve oral bioavailability, enhance stability, and increase target selectivity. researchgate.netcentralasianstudies.orgcentralasianstudies.org This is achieved by attaching a promoiety to the parent drug, which alters its physicochemical properties. researchgate.net
Improving Permeability and Bioavailability: To enhance absorption across biological membranes like the intestinal wall, a common strategy is to increase the lipophilicity of the parent drug. nih.govnih.gov This is often done by creating ester or long-chain fatty acid conjugates. For example, the lipophilicity of the antiviral drug tenofovir (B777) was significantly increased through its disoproxil fumarate (B1241708) prodrug, improving its ability to cross the intestinal membrane. nih.gov This principle can be applied to HEPT derivatives to improve their oral uptake.
Enhancing Solubility: For drugs with poor aqueous solubility, hydrophilic promoieties can be attached to improve dissolution. numberanalytics.com Phosphate (B84403) esters, for instance, can dramatically increase water solubility, as seen with fosamprenavir, the phosphate ester prodrug of the protease inhibitor amprenavir. nih.gov
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant in the target tissue or cells. humanjournals.comcentralasianstudies.org This site-specific activation can increase the concentration of the active drug at the desired location while minimizing systemic exposure and potential side effects. researchgate.netcentralasianstudies.org
The ideal prodrug is stable until it reaches its target, is rapidly and efficiently converted to the active drug, and the released promoiety is non-toxic. researchgate.net
The conversion of a prodrug to its active form is a critical step that can occur through chemical or enzymatic processes. humanjournals.comcentralasianstudies.org These transformations are studied both in vitro and in vivo to ensure predictable and efficient drug release.
The primary mechanism for the conversion of many prodrugs, particularly ester-based ones, is hydrolysis. nih.govnih.gov This reaction is often catalyzed by ubiquitous enzymes such as esterases (e.g., carboxylesterases) found in the blood, liver, and other tissues. nih.govyoutube.com For example, the conversion of tenofovir disoproxil fumarate to tenofovir is rapid and complete, initiated by esterases upon absorption. nih.gov
In vitro studies using plasma, liver microsomes, or cell cultures are essential to evaluate the rate and extent of this conversion. nih.govyoutube.com These studies help to confirm that the prodrug will be effectively cleaved in the body. In vivo studies in animal models then confirm these findings and provide a complete picture of the prodrug's absorption, conversion, and subsequent distribution and elimination of the active drug. nih.gov The process must be carefully characterized, as ex vivo conversion in collected blood samples can sometimes lead to inaccurate measurements of the prodrug and active drug concentrations. youtube.com
Advanced Research Directions and Future Perspectives for the 1 Butoxymethyl 6 Phenylthio Thymine Class
Development of Next-Generation Broad-Spectrum NNRTIs Targeting Emerging Resistances
The clinical utility of first-generation NNRTIs has been hampered by the rapid emergence of drug-resistant HIV-1 strains. A single amino acid mutation in the NNRTI binding pocket of the reverse transcriptase (RT) can confer high-level resistance. nih.gov Consequently, a primary focus of current research is the development of next-generation NNRTIs with a broader spectrum of activity against these resistant mutants.
Researchers are actively exploring the structure-activity relationships (SAR) of HEPT analogs to design more resilient inhibitors. nih.gov Key strategies include modifications at the C-5 and C-6 positions of the pyrimidine (B1678525) ring and the C-6 phenylthio ring. For instance, the substitution of the 5-methyl group with larger alkyl groups like ethyl or isopropyl has been shown to significantly improve anti-HIV-1 activity. nih.gov Similarly, substitutions on the C-6 phenylthio ring, such as the introduction of methyl groups at the meta positions, can potentiate the antiviral effect. nih.gov These modifications aim to create compounds that can maintain effective binding to the RT enzyme even after mutations have altered the shape and properties of the binding pocket. nih.gov
The development of diarylpyrimidine (DAPY) derivatives, which are structurally related to the thymine-based NNRTIs, exemplifies a successful approach to overcoming resistance. nih.gov These compounds are designed to have conformational flexibility, allowing them to adapt to mutations within the binding pocket. nih.gov This "molecular plasticity" is a key attribute for next-generation NNRTIs, enabling them to inhibit a wider range of resistant viral strains.
| Compound | Modification | EC50 (µM) vs. Wild-Type HIV-1 |
|---|---|---|
| HEPT | Parent Compound | - |
| 5-ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 5-ethyl substitution | 0.11 nih.gov |
| 5-isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 5-isopropyl substitution | 0.059 nih.gov |
| 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine | di-meta-methyl on phenylthio ring | 0.26 nih.gov |
Combination Therapies and Multi-Targeting Approaches Incorporating NNRTI Analogs
To enhance antiviral efficacy and delay the onset of resistance, combination antiretroviral therapy (cART) is the standard of care for HIV-1 infection. nih.govnih.gov This approach typically involves the co-administration of drugs from different classes that target various stages of the viral life cycle. webmd.com NNRTI analogs of the 1-Butoxymethyl-6-(phenylthio)thymine class are promising candidates for inclusion in these combination regimens.
The primary goal of combination therapy is to achieve synergistic or additive antiviral effects. nih.gov By targeting multiple viral components or processes simultaneously, the virus is less likely to develop resistance to all drugs in the regimen at once. For instance, combining an NNRTI with nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs) or integrase strand transfer inhibitors (INSTIs) has proven to be a highly effective strategy. nih.govwebmd.com
A more advanced concept is the development of multi-target drugs, where a single molecule is designed to inhibit multiple viral or host targets. This approach can simplify treatment regimens and potentially improve patient adherence. Research in this area includes creating hybrid molecules that combine the pharmacophores of an NNRTI and another antiretroviral agent.
| Drug Class | Target | Examples |
|---|---|---|
| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | HIV Reverse Transcriptase | Zidovudine, Lamivudine, Tenofovir (B777) nih.gov |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | HIV Reverse Transcriptase | Nevirapine, Efavirenz, Etravirine nih.gov |
| Protease Inhibitors (PIs) | HIV Protease | Ritonavir, Saquinavir, Indinavir nih.govnih.gov |
| Integrase Strand Transfer Inhibitors (INSTIs) | HIV Integrase | Dolutegravir, Raltegravir |
| Fusion Inhibitors | HIV gp41 | Enfuvirtide nih.gov |
Emerging Computational and Synthetic Methodologies in HIV Drug Discovery
The discovery and development of novel NNRTIs, including those in the this compound class, are increasingly reliant on sophisticated computational and synthetic techniques. These methodologies accelerate the drug discovery process, reduce costs, and enable the rational design of more potent and specific inhibitors.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govuc.pt For HEPT derivatives, QSAR models have successfully predicted anti-HIV-1 activity, identifying key molecular descriptors such as electronegativity, mass, and atomic van der Waals volumes as important factors. nih.gov These models guide the design of new analogs with potentially enhanced potency.
Molecular Docking and Dynamics: These computational tools allow researchers to visualize and analyze the interactions between NNRTI candidates and the HIV-1 reverse transcriptase at an atomic level. researchgate.netnih.gov By simulating the binding of a ligand to its target protein, scientists can predict binding affinities and identify key interactions that contribute to inhibitory activity. This information is invaluable for optimizing the structure of lead compounds.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Pharmacophore models derived from known active NNRTIs can be used to screen large virtual libraries of compounds to identify new potential inhibitors. researchgate.net
Synthetic Methodologies:
Advances in synthetic organic chemistry have provided more efficient and versatile routes to synthesize complex molecules like the this compound analogs. Modern synthetic strategies focus on modular approaches that allow for the rapid generation of a diverse library of compounds for biological evaluation. Techniques such as the Horner-Wadsworth-Emmons reaction are utilized for the efficient construction of key structural motifs within these NNRTIs. The development of novel synthetic routes is crucial for exploring a wider chemical space and discovering next-generation drug candidates with improved pharmacological properties.
Q & A
Q. What synthetic strategies are employed for modifying the C-5 and C-6 positions of 1-Butoxymethyl-6-(phenylthio)thymine to enhance anti-HIV-1 activity?
Methodological Answer: Modifications at the C-5 and C-6 positions are guided by structure-activity relationship (SAR) studies. For example:
- C-5 substitution : Introduce branched alkyl groups (e.g., isopropyl) or constrained moieties (e.g., cyclopropyl) to improve steric compatibility with the HIV-1 reverse transcriptase (RT) hydrophobic pocket .
- C-6 substitution : Optimize phenylthio groups by varying substituents (e.g., electron-withdrawing groups) to enhance π-π stacking interactions .
Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling, followed by purity validation via HPLC and NMR. Activity is assessed using RT inhibition assays and cell-based antiviral EC50 measurements .
Q. How do researchers establish structure-activity relationships (SAR) for HEPT analogs like this compound?
Methodological Answer: SAR studies involve:
- Systematic substitution : Iterative modifications at key positions (C-5, C-6) while maintaining the thymine core .
- In vitro testing : Measure RT inhibitory activity (IC50) and antiviral potency (EC50) using MT-4 cell lines infected with HIV-1 IIIB .
- Molecular docking : Align analogs with RT crystal structures (PDB: 1RT2) to identify critical binding interactions (e.g., hydrogen bonding with Lys101, hydrophobic contacts with Tyr181) .
Q. What in vitro assays evaluate the inhibitory potency of HEPT derivatives against HIV-1 RT?
Methodological Answer: Standard assays include:
- RT enzymatic assays : Measure inhibition of recombinant HIV-1 RT using poly(rC)-oligo(dG) templates and radiolabeled dGTP incorporation .
- Plaque reduction assays : Quantify viral replication inhibition in CD4+ T-cell lines (e.g., MT-4) via p24 antigen ELISA or syncytium formation .
- Cytotoxicity profiling : Use MTT assays on human lymphoblastoid cells (e.g., CEM) to calculate selectivity indices (SI = CC50/EC50) .
Advanced Research Questions
Q. What computational approaches are used to predict anti-HIV activity of novel HEPT derivatives?
Methodological Answer: Advanced methods include:
- Quantitative Structure-Activity Relationship (QSAR) models : Utilize descriptors like Fukui indices, partial atomic charges, and shadow areas to correlate electronic properties with activity .
- Artificial Neural Networks (ANN) : Train 6-6-1 architecture networks using molecular descriptors (e.g., steric parameters, dipole moments) to predict EC50 values with higher accuracy than multiple linear regression (MLR) .
- Molecular dynamics simulations : Analyze binding stability of analogs in the RT non-nucleoside binding pocket (NNBP) over 100-ns trajectories .
Q. How do researchers address conflicting data between antiviral efficacy and cytotoxicity for HEPT analogs?
Methodological Answer: To resolve discrepancies:
- Parallel screening : Conduct RT inhibition and cytotoxicity assays under identical experimental conditions .
- Selectivity Index (SI) optimization : Use combinatorial chemistry to balance hydrophobic interactions (potency) with polar substituents (reduced toxicity) .
- Mechanistic studies : Investigate off-target effects via kinase profiling or transcriptomic analysis to identify unintended biological interactions .
Q. What experimental methods identify resistance mutations in HIV-1 RT against HEPT analogs?
Methodological Answer: Key techniques include:
- Site-directed mutagenesis : Introduce mutations (e.g., Lys103Asn, Tyr181Cys) into RT plasmids and assess resistance fold-changes in enzymatic assays .
- Phenotypic resistance assays : Propagate HIV-1 in escalating HEPT concentrations and sequence RT from breakthrough viruses .
- Resistance profiling : Compare inhibition of wild-type vs. mutant RT using recombinant enzymes or single-cycle infectivity assays .
Q. How do quantum chemical descriptors improve QSAR models for HEPT analogs?
Methodological Answer: Quantum descriptors enhance model robustness by:
- Electrostatic analysis : Atomic charges (e.g., Mulliken, Hirshfeld) predict hydrogen-bonding capacity with RT residues like Lys101 .
- Fukui indices : Identify nucleophilic/electrophilic regions influencing metabolic stability and binding affinity .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to derive dipole moments and frontier molecular orbitals .
Data Contradiction Analysis
Example Conflict: Discrepancies in EC50 values for cyclopropyl vs. isopropyl C-5 substituents .
Resolution Strategy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
